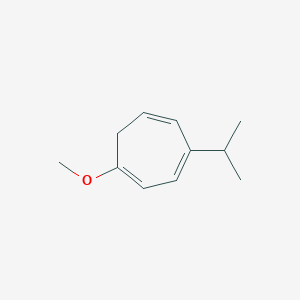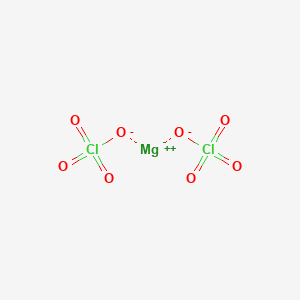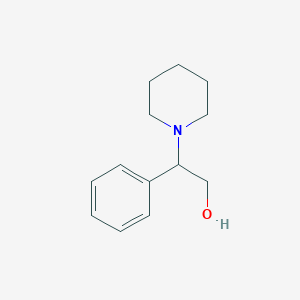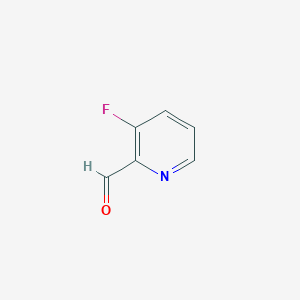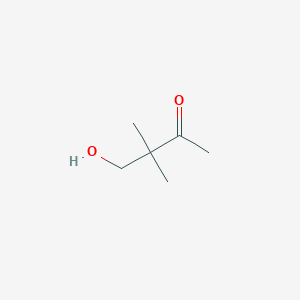
4-Hidroxi-3,3-dimetilbutan-2-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydroxy derivatives of cyclobutane compounds is described in the first paper, where a photochemical route is used to produce 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its 4-hydroxy counterpart with an all-cis geometry. The process involves a [2 + 2]-photocycloaddition reaction followed by regioselective ring opening and other steps to achieve the desired enantiomers .
Molecular Structure Analysis
The second paper provides an analysis of the molecular and crystal structures of a cyclobutane derivative, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate. The study reveals that the molecule has a slightly distorted square-planar arrangement of the central four-membered ring, which is determined using single crystal X-ray analysis. This information is relevant to understanding the structural aspects of cyclobutane derivatives, which may share similarities with 4-Hydroxy-3,3-dimethylbutan-2-one .
Chemical Reactions Analysis
The third paper discusses the use of 4-dimethylaminopyridine as a catalyst for the acetylation of hydroxy compounds. This method could potentially be applied to the acetylation of 4-Hydroxy-3,3-dimethylbutan-2-one, as it is a hydroxy compound. The reaction is efficient for primary and secondary alcohols, suggesting that similar compounds could be acetylated under these conditions .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 4-Hydroxy-3,3-dimethylbutan-2-one, they do provide insights into the properties of related compounds. For example, the stability of enantiomeric purity in the presence of a protective group is mentioned in the fourth paper, which could be relevant to the stability of 4-Hydroxy-3,3-dimethylbutan-2-one if it possesses chiral centers .
Aplicaciones Científicas De Investigación
Síntesis química
“4-Hidroxi-3,3-dimetilbutan-2-ona” se puede utilizar en varios procesos de síntesis química . Puede servir como bloque de construcción en la síntesis de compuestos orgánicos más complejos .
Cromatografía
La cromatografía es una técnica utilizada para separar mezclas. “this compound” podría utilizarse potencialmente como solvente o como componente de la fase móvil en cromatografía .
Ciencia de los materiales
En el campo de la ciencia de los materiales, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos materiales .
Investigación en ciencias de la vida
“this compound” podría utilizarse potencialmente en la investigación en ciencias de la vida, como en experimentos de bioquímica o biología molecular .
Química analítica
En química analítica, “this compound” podría utilizarse como estándar o reactivo .
Reducción asimétrica
“this compound” puede sufrir una reducción asimétrica al alcohol correspondiente con diisopinocampheylcloroborano con un alto exceso enantiomérico<a aria-label="4: " data-citationid="91efc54f-66be-84f8-f7af
Safety and Hazards
“4-Hydroxy-3,3-dimethylbutan-2-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .
Relevant Papers
Relevant papers related to “4-Hydroxy-3,3-dimethylbutan-2-one” can be found at Sigma-Aldrich .
Propiedades
IUPAC Name |
4-hydroxy-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAWMXSWDGPGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



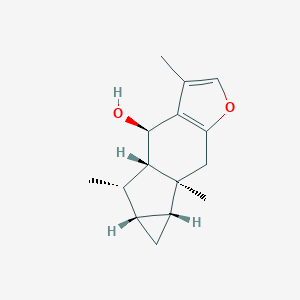
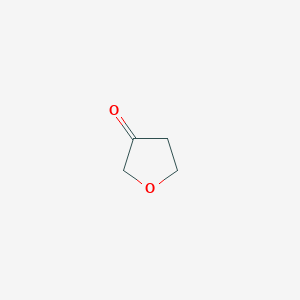
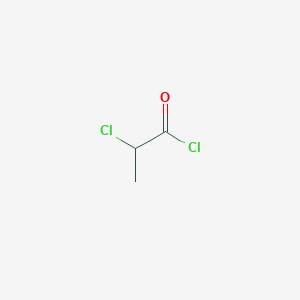
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
